REACTION_CXSMILES
|
N1([C:6]2[C:14]3[C:9](=[CH:10][CH:11]=[C:12]([Cl:15])[CH:13]=3)[CH2:8][CH:7]=2)CCCC1.[C:16]([O:20]C)(=[O:19])[CH:17]=[CH2:18].C(O)(=[O:24])C.Cl>O1CCOCC1>[Cl:15][C:12]1[CH:13]=[C:14]2[C:9]([CH2:8][CH:7]([CH2:18][CH2:17][C:16]([OH:20])=[O:19])[C:6]2=[O:24])=[CH:10][CH:11]=1
|
Name
|
( 22 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)C1=CCC2=CC=C(C=C12)Cl
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
by distilling it off,
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
TEMPERATURE
|
Details
|
heated for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the end of the reaction
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
DISTILLATION
|
Details
|
by distilling it off under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
incorporated with iced water to precipitate crystals
|
Type
|
CUSTOM
|
Details
|
The crystals so precipitated
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2CC(C(C2=C1)=O)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |